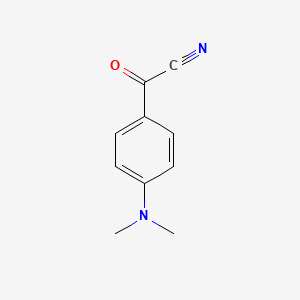
4-(Dimethylamino)benzoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)benzoyl cyanide is an organic compound that features a benzoyl group substituted with a dimethylamino group and a cyanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzoyl cyanide can be achieved through several methods. One common approach involves the reaction of 4-(Dimethylamino)benzaldehyde with a cyanating agent. For instance, the reaction of 4-(Dimethylamino)benzaldehyde with trimethylsilyl cyanide in the presence of a catalyst such as zinc iodide can yield this compound . The reaction typically occurs under mild conditions and can be completed within a few hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the involvement of cyanide compounds, which are highly toxic.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)benzoyl cyanide can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Condensation Reactions: The presence of the benzoyl group allows for condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Trimethylsilyl Cyanide: Used in the synthesis of the compound.
Zinc Iodide: Acts as a catalyst in the cyanation reaction.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution can yield various substituted benzoyl cyanides, while condensation reactions can produce imines or hydrazones .
Aplicaciones Científicas De Investigación
4-(Dimethylamino)benzoyl cyanide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Analytical Chemistry: It can be employed in analytical techniques for the detection and quantification of certain analytes.
Biological Studies:
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)benzoyl cyanide involves its interaction with various molecular targets. The cyanide group can act as a nucleophile, participating in reactions with electrophilic centers. Additionally, the dimethylamino group can influence the compound’s reactivity and interaction with other molecules. The specific pathways and targets depend on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzoic Acid: Shares the dimethylamino group but lacks the cyanide group.
Benzocaine: Contains a similar benzoyl structure but with an ester group instead of a cyanide group.
Procaine: Another local anesthetic with a similar benzoyl structure but different functional groups.
Uniqueness
4-(Dimethylamino)benzoyl cyanide is unique due to the presence of both the dimethylamino and cyanide groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds .
Propiedades
Número CAS |
40591-10-4 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
4-(dimethylamino)benzoyl cyanide |
InChI |
InChI=1S/C10H10N2O/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,1-2H3 |
Clave InChI |
KYZSCBLSHUOGCZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






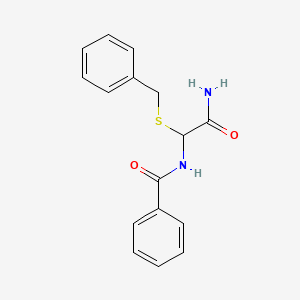
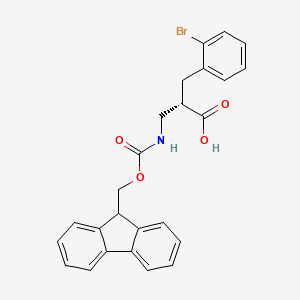
![[7-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol](/img/structure/B13995657.png)
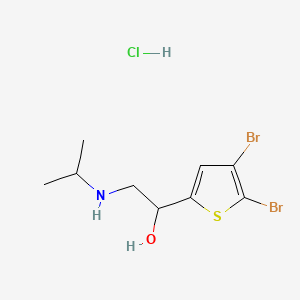
![n,n'-Bis[(e)-1,2,3,4-tetrahydrophenanthren-9-ylmethylidene]ethane-1,2-diamine](/img/structure/B13995665.png)

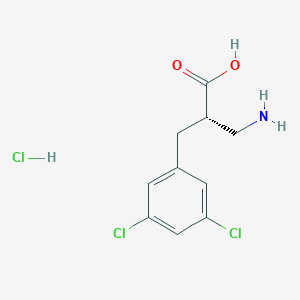
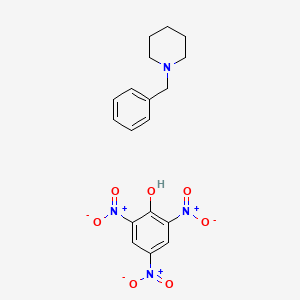
![3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline](/img/structure/B13995697.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione](/img/structure/B13995699.png)
